molecular formula C16H26O B024168 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone CAS No. 54464-57-2

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone

Cat. No. B024168
CAS RN: 54464-57-2
M. Wt: 234.38 g/mol
InChI Key: FVUGZKDGWGKCFE-UHFFFAOYSA-N
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Description

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone, also known by other names such as Amberonne, Ambralux, Boisvelone, Derambrene, Timbersilk, Methyl cyclomyrectone, and OTNE . It is a chemical compound with the molecular formula C16H26O .


Molecular Structure Analysis

The molecular structure of 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone is represented by the InChI code 1S/C16H26O/c1-11-9-13-7-6-8-15 (3,4)14 (13)10-16 (11,5)12 (2)17/h11H,6-10H2,1-5H3 . The Canonical SMILES representation is CC1CC2=C (CC1 (C)C (=O)C)C (CCC2) (C)C .


Physical And Chemical Properties Analysis

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone has a molecular weight of 234.38 g/mol . It is in the form of an oil .

Scientific Research Applications

Fragrance Ingredient in Perfumery

Iso E Super: is widely used as a synthetic fragrance ingredient in perfumes due to its woody, amber-like odor . It is known for its ability to blend with other fragrances to create complex bouquets and is appreciated for its long-lasting nature on skin and fabric .

Enhancer in Laundry and Personal Care Products

This compound is utilized in laundry products, shampoos, and personal care items. It acts as an enhancer that improves the overall scent profile and provides a lasting freshness to fabrics and skin .

Flavoring Agent in Tobacco Products

OTNE: serves as a flavoring agent in tobacco, where it is used to improve both the aroma and the flavor of tobacco and its smoke. It can be added in concentrations ranging from 200 to 2000 ppm .

Plasticizer in Material Science

The compound finds application as a plasticizer, which helps to soften plastics and increase their flexibility. This is crucial in manufacturing various plastic products where enhanced pliability is required .

Precursor for Antimicrobial Compounds

In the field of antimicrobial research, 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone is used as a precursor for developing compounds with antimicrobial properties, which are essential in creating disinfectants and sanitizers .

Malodor-Reducing Agent

This compound is also employed in formulations aimed at reducing malodors. It can be incorporated into products like air fresheners and deodorizers to neutralize unpleasant smells effectively .

Safety and Hazards

The safety information for 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone includes several hazard statements: H315, H319, H335, H401 . The precautionary statements include P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone, also known as OTNE, is primarily used as a synthetic fragrance . Its primary targets are the olfactory receptors in the nose, which are responsible for the sense of smell .

Mode of Action

OTNE interacts with its targets by binding to the olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody, ambergris-like scent

Biochemical Pathways

Upon binding to the olfactory receptors, OTNE initiates a cascade of biochemical reactions. This includes the activation of G-proteins, which in turn activate adenylate cyclase, leading to an increase in cyclic AMP levels. This triggers a series of downstream effects, ultimately resulting in the opening of ion channels and the generation of an electrical signal that is transmitted to the brain .

Pharmacokinetics

The pharmacokinetics of OTNE, like other fragrance compounds, is primarily determined by its absorption, distribution, metabolism, and excretion (ADME) properties. OTNE is typically applied topically (e.g., in perfumes or cosmetics) and is absorbed through the skin. It is then distributed throughout the body, metabolized primarily in the liver, and excreted in the urine

Result of Action

The primary result of OTNE’s action is the perception of its characteristic scent. This can contribute to the overall sensory experience of a perfume or cosmetic product, enhancing its appeal to consumers . On a molecular level, OTNE’s interaction with olfactory receptors triggers a complex biochemical response, as described above.

Action Environment

The action of OTNE can be influenced by various environmental factors. For example, the pH and temperature of the skin can affect the absorption and efficacy of OTNE. Additionally, the presence of other fragrance compounds can influence the perception of OTNE’s scent due to the complex nature of olfactory perception . The stability of OTNE can also be affected by exposure to light and heat, which can lead to degradation of the compound .

properties

IUPAC Name

1-(2,3,8,8-tetramethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUGZKDGWGKCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC1(C)C(=O)C)C(CCC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7031290
Record name Isocyclemone E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7031290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid
Record name Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone

CAS RN

54464-57-2
Record name Iso-E Super
Source CAS Common Chemistry
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Record name Isocyclemone E
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Record name Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-
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Record name Isocyclemone E
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Record name 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 2
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 3
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 4
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 5
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 6
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone

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